2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide
Overview
Description
2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide is a compound with a unique structure that includes a dithiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with a dithiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the dithiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where functional groups on the dithiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the dithiazole ring .
Scientific Research Applications
2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antitumor and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide involves its interaction with specific molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiazole derivatives such as:
- 2,2-dimethyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide
- N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
Uniqueness
What sets 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide apart is its specific substitution pattern on the dithiazole ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties compared to other dithiazole derivatives .
Properties
IUPAC Name |
2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS3/c1-7(2,3)4(10)8-5-9-6(11)13-12-5/h1-3H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJUORNLIBPCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=S)SS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377675 | |
Record name | 12K-560S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56950-66-4 | |
Record name | 12K-560S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.